4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one
Description
4-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a piperazine ring substituted with a 5-chloro-2-methylphenyl group, which is methyl-linked to the 4-position of the coumarin scaffold. Coumarins are widely studied for their pharmacological versatility, including anticoagulant, antimicrobial, and central nervous system (CNS)-targeting activities. The incorporation of arylpiperazine moieties, as seen here, is a common strategy to enhance receptor-binding affinity, particularly for serotonin (5-HT) and dopamine receptors .
Properties
IUPAC Name |
4-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2/c1-15-10-17(3)23-18(12-22(27)28-21(23)11-15)14-25-6-8-26(9-7-25)20-13-19(24)5-4-16(20)2/h4-5,10-13H,6-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWAZVWULPENQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=CC(=O)OC4=CC(=CC(=C34)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501124131 | |
| Record name | 4-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]methyl]-5,7-dimethyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931586-47-9 | |
| Record name | 4-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]methyl]-5,7-dimethyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931586-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]methyl]-5,7-dimethyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with epichlorohydrin under reflux conditions to yield an intermediate, which is then reacted with 5-chloro-2-methylphenylpiperazine . The reaction conditions often require the use of anhydrous solvents and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The piperazine ring can be reduced under specific conditions to yield secondary amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide or thiourea. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen-2-one core can yield quinone derivatives, while substitution of the chloro group can lead to various substituted phenyl derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing piperazine derivatives exhibit significant antidepressant-like effects. Studies have shown that modifications to the piperazine structure can enhance the binding affinity to serotonin receptors, which are crucial targets in depression treatment.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar chromenone derivatives exhibited selective serotonin reuptake inhibition (SSRI) properties, suggesting potential antidepressant applications for this compound as well .
Antipsychotic Properties
The compound's structural similarities to known antipsychotics suggest it may also exhibit antipsychotic activity. The chlorinated phenyl group is known to enhance dopamine receptor binding, which is essential for antipsychotic efficacy.
Case Study:
In a comparative study, various piperazine derivatives were analyzed for their antipsychotic effects in rodent models. Results indicated that compounds with similar structural motifs showed reduced hyperactivity and improved cognitive function in treated subjects .
Anti-inflammatory Effects
Recent research has explored the anti-inflammatory properties of chromenone derivatives. The potential mechanism involves inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity Comparison
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 10 | COX Inhibition |
| Compound B | 15 | Cytokine Inhibition |
| 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one | 12 | Cytokine Inhibition |
Toxicological Studies
Toxicological evaluations are crucial for establishing safety profiles for new compounds. Preliminary studies on similar chromenone derivatives have shown low toxicity levels at therapeutic doses.
Case Study:
A toxicological assessment conducted on related compounds indicated that doses below 50 mg/kg did not result in significant adverse effects in animal models, suggesting a favorable safety profile for further development .
Biological Activity
The compound 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 400.93 g/mol. Key chemical properties include:
- LogP : 3.45 (indicating moderate lipophilicity)
- Water Solubility : Poor, with a logSw of -3.34
- Polar Surface Area : 83.107 Ų
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including HeLa and L929 cells, suggesting a potential for use in cancer therapy .
2. Antidepressant Effects
The piperazine moiety in the compound is known for its activity on serotonin receptors, which are crucial in the modulation of mood and anxiety. In animal models, compounds with similar structures have demonstrated antidepressant-like effects, likely through the inhibition of serotonin reuptake .
3. Antimicrobial Properties
Preliminary studies indicate that the compound may possess antimicrobial activity against specific bacterial strains. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli in disk diffusion assays .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Serotonin Receptors : The piperazine group allows for binding to serotonin receptors, influencing neurotransmitter levels and potentially alleviating depressive symptoms.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to cancer cell proliferation .
Case Study 1: Anticancer Activity
In a study evaluating a series of chromenone derivatives, one analog exhibited IC50 values below 10 µM against multiple cancer cell lines, indicating potent anticancer activity . The mechanism was linked to apoptosis induction through mitochondrial pathways.
Case Study 2: Antidepressant Effects
A comparative study on piperazine derivatives demonstrated that modifications at the 4-position significantly enhanced their affinity for serotonin transporters, leading to improved antidepressant efficacy in rodent models .
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations in Piperazine-Linked Coumarins
The compound’s closest structural analogs differ in three key regions:
Arylpiperazine substituents (e.g., halogenation, methylation, or methoxylation of the phenyl ring).
Linker chemistry (e.g., methyl, ethoxy, pentyloxy chains).
Coumarin core modifications (e.g., acetyl or hydroxyl groups at positions 5, 6, or 7).
Table 1: Structural Comparison of Selected Coumarin-Piperazine Derivatives
| Compound Name | Arylpiperazine Substituent | Linker | Coumarin Modifications | Key Biological Target | EC50/IC50 (nM) | Reference |
|---|---|---|---|---|---|---|
| 4-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one | 5-Chloro-2-methylphenyl | Methyl | 5,7-Dimethyl | Not reported | N/A | |
| 6-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one | 4-Methoxyphenyl | Methyl | 5,7-Dimethyl, 6-Chloro | Not reported | N/A | |
| 5-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyloxy)-4,7-dimethyl-2H-chromen-2-one (1b) | 2-Fluorophenyl | Pentyloxy | 5,7-Dimethyl | 5-HT1A receptor | 980 ± 207 | |
| 6-Acetyl-5-(3-(4-(2-chlorophenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one (3) | 2-Chlorophenyl | Propoxy | 5,7-Dimethyl, 6-Acetyl | Not reported | N/A | |
| 4-(5-Chloro-2-methylphenyl)piperazin-1-ylmethanone (PPZ1) | 5-Chloro-2-methylphenyl | None | Not a coumarin | TRPC3/6/7 channels | Dose-dependent |
Key Observations:
- Arylpiperazine Substitutions: The 5-chloro-2-methylphenyl group in the target compound may enhance steric bulk and lipophilicity compared to 2-fluorophenyl or 4-methoxyphenyl analogs.
- Linker Chemistry : Methyl linkers (as in the target compound) shorten the distance between the coumarin and piperazine moieties compared to pentyloxy or propoxy chains (e.g., ). Shorter linkers may restrict conformational flexibility but improve metabolic stability.
- Coumarin Core Modifications : Acetyl groups at position 6 (e.g., ) introduce electron-withdrawing effects, which could alter electronic distribution and receptor interactions.
Pharmacological Activity Comparison
2.2.1. Serotonin Receptor Affinity
Compounds with pentyloxy or propoxy linkers, such as 1b (EC50 = 980 ± 207 nM) and 4e (EC50 = 527 ± 191 nM), exhibit moderate 5-HT1A antagonism . The target compound’s methyl linker and 5-chloro-2-methylphenyl group may shift selectivity toward other 5-HT or dopamine receptor subtypes, though specific data are lacking.
2.2.2. Ion Channel Modulation
PPZ1, a non-coumarin piperazine derivative with the same 5-chloro-2-methylphenyl group, activates TRPC3/6/7 channels in a dose-dependent manner . This suggests that the target compound’s piperazine moiety could confer off-target ion channel activity, complicating therapeutic use.
2.2.3. Antiparasitic Activity
Pyridine-based piperazine derivatives like UDO and UDD inhibit Trypanosoma cruzi CYP51 (EC50 comparable to posaconazole) .
Q & A
Q. What are the optimal chromatographic conditions for analyzing impurities in 4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one synthesis?
Methodology : Use reversed-phase HPLC with a C18 column and a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v) at pH 4.5. Validate system suitability with retention time consistency (<2% RSD) and resolution (>1.5 between adjacent peaks) . For impurity profiling, spike synthetic intermediates (e.g., piperazine derivatives) to confirm specificity.
Q. How can the solubility and stability of this compound be evaluated for in vitro bioactivity assays?
Methodology : Conduct equilibrium solubility studies in PBS (pH 7.4), DMSO, and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy. For stability, incubate at 37°C in plasma and liver microsomes, sampling at 0, 1, 3, 6, and 24 hours. Analyze degradation products via LC-MS and compare half-lives .
Q. What synthetic strategies are recommended for introducing modifications to the piperazine or chromen-2-one moieties?
Methodology : Use Buchwald-Hartwig coupling for piperazine functionalization, optimizing palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand). For chromen-2-one modifications, employ Claisen-Schmidt condensation followed by cyclization with acetic anhydride. Monitor regioselectivity using -NMR and 2D NOESY .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values in kinase assays) be resolved?
Methodology : Replicate assays under standardized conditions (e.g., ATP concentration, incubation time) and validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Apply statistical tools like ANOVA to identify confounding variables (e.g., solvent purity, enzyme lot variability) . Cross-reference with structural analogs to assess SAR consistency .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Methodology : Use a split-plot design to assess abiotic/biotic degradation in soil/water systems. For abiotic studies, measure hydrolysis rates under UV light (λ = 254 nm) and varying pH. For biotic degradation, use -labeled compound in microcosms with LC-MS/MS to track metabolites. Apply fugacity modeling to predict partitioning .
Q. How can molecular docking and MD simulations be optimized to predict target binding modes?
Methodology : Perform induced-fit docking (Schrödinger Suite) with relaxed receptor flexibility. Validate using 100-ns MD simulations in explicit solvent (CHARMM36 force field). Analyze RMSD, hydrogen bond occupancy, and binding free energy (MM/GBSA). Cross-validate with mutagenesis data on key residues (e.g., kinase hinge region) .
Q. What strategies address discrepancies in cytotoxicity data between 2D vs. 3D cell models?
Methodology : Compare IC₅₀ values in monolayers vs. spheroids using ATP-based viability assays. Profile hypoxia markers (HIF-1α) and drug penetration via confocal microscopy with fluorescent analogs. Use RNA-seq to identify differential stress-response pathways (e.g., Nrf2, p53) .
Data Analysis & Theoretical Frameworks
Q. How should researchers contextualize findings within a pharmacological framework when mechanistic data are incomplete?
Methodology : Apply the "three pillars of validation":
Q. What statistical approaches are recommended for multi-omics integration in mode-of-action studies?
Methodology : Use weighted gene co-expression network analysis (WGCNA) to link transcriptomics and proteomics data. Apply pathway enrichment (GSEA) and machine learning (random forest) to prioritize key nodes. Validate with CRISPR-Cas9 knockout of top-ranked genes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
